molecular formula C15H22O2 B2418958 Volvalerenic acid A CAS No. 1247014-34-1

Volvalerenic acid A

Cat. No.: B2418958
CAS No.: 1247014-34-1
M. Wt: 234.339
InChI Key: BBGNZFMMXLMZRC-OLZOCXBDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of volvalerenic acid A involves the extraction from the roots of Valeriana officinalis var. latifolia. The process typically includes the use of solvents such as chloroform to isolate the compound from the plant material . The detailed synthetic routes and specific reaction conditions for laboratory synthesis are not widely documented, but the extraction process is a critical step in obtaining the compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar extraction methods as used in laboratory settings, with scaling up of the process to handle larger quantities of plant material. The use of advanced extraction techniques such as supercritical fluid extraction could be employed to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: Volvalerenic acid A can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially altering the functional groups present in the compound.

    Reduction: The addition of hydrogen or removal of oxygen, which can modify the compound’s structure and properties.

    Substitution: Replacing one functional group with another, which can lead to the formation of derivatives with different biological activities.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Volvalerenic acid A has several scientific research applications, including:

Mechanism of Action

Volvalerenic acid A exerts its effects primarily through the modulation of the human serotonin transporter (SERT). It acts as a potent inhibitor of SERT, affecting the reuptake of serotonin in the brain . This modulation can influence mood, behavior, and memory, making it a compound of interest in neuropharmacology. Additionally, it may interact with other molecular targets and pathways involved in neurotransmission and neuroprotection .

Biological Activity

Volvalerenic acid A is a sesquiterpenoid derived from Valeriana officinalis, commonly known as valerian. This compound has garnered attention for its diverse biological activities, particularly in neuropharmacology and its potential therapeutic applications. This article reviews the current literature on the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique sesquiterpene structure, which contributes to its biological activity. The compound exhibits a complex arrangement of carbon atoms that facilitates interaction with various biological targets.

Pharmacological Activities

1. Neuroprotective Effects
Research indicates that this compound possesses neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. In vitro studies have demonstrated that it enhances nerve growth factor (NGF) activity, promoting neurite outgrowth in PC12 cells, which are used as a model for neuronal differentiation .

2. Cognitive Enhancement
this compound has been studied for its effects on cognitive function. In animal models, particularly the Morris water maze test, administration of valerian extracts containing this compound improved learning and memory abilities. These effects are attributed to modulation of cholinergic systems, enhancing acetylcholine levels in the brain .

3. Antiepileptic Activity
The compound has shown promise in reducing seizure activity in animal models. Studies involving adult zebrafish indicated that valerenic acid and related compounds increased latency to seizures induced by pentylenetetrazole (PTZ), suggesting potential applications as antiepileptic agents .

4. Analgesic Properties
this compound may also exert analgesic effects. Research utilizing tail-flick and writhing tests in mice demonstrated that valerian extracts significantly reduced pain responses, implicating serotonergic and dopaminergic pathways in its mechanism .

The biological activities of this compound can be attributed to several mechanisms:

  • Cholinergic Modulation: Enhances acetylcholine levels, promoting cognitive functions.
  • Neurotrophic Effects: Stimulates NGF activity, supporting neuronal health and regeneration.
  • GABAergic Activity: Exhibits sedative properties by interacting with GABA receptors, contributing to its anxiolytic effects.

Table 1: Summary of Key Studies on this compound

Study ReferenceModel UsedFindings
Chen et al. Mice (Morris Water Maze)Improved learning and memory; increased acetylcholine levelsSuggests cognitive enhancement potential
Torres-Hernández et al. Adult ZebrafishIncreased latency to PTZ-induced seizuresIndicates potential antiepileptic properties
Shahidi et al. Mice (Pain Models)Significant reduction in pain responsesSupports analgesic efficacy
NCBI Study PC12 CellsEnhanced NGF activity; neurite outgrowthHighlights neuroprotective capabilities

Properties

IUPAC Name

(1R,2Z,6E,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-10-5-4-6-11(14(16)17)9-13-12(8-7-10)15(13,2)3/h5,9,12-13H,4,6-8H2,1-3H3,(H,16,17)/b10-5+,11-9-/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGNZFMMXLMZRC-DXKAXRHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CC2C(C2(C)C)CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CC/C(=C/[C@@H]2[C@@H](C2(C)C)CC1)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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